molecular formula C12H11N3O B13612842 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No.: B13612842
M. Wt: 213.23 g/mol
InChI Key: REZTXBDDNPBWNM-UHFFFAOYSA-N
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Description

2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile is a synthetic pyrazole-derivative benzonitrile of significant interest in medicinal chemistry and materials science research. Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various research fields . This compound features a 1,5-dimethyl-1H-pyrazole moiety linked via an ether oxygen to a benzonitrile group, a structural motif found in compounds studied for their potential bio-usefulness . Researchers value pyrazole-based frameworks for their versatility; they are frequently investigated as core structures in the development of novel bioactive agents and have demonstrated a broad spectrum of pharmacological properties in scientific studies, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities . The structural architecture of this molecule, combining an electron-rich heterocycle with a polar benzonitrile group, also makes it a candidate for exploration in materials science. Similar pyrazole derivatives have been shown to exhibit promising nonlinear optical (NLO) properties, with hyperpolarizability values greater than standard reference materials like urea, suggesting potential utility in the research and development of advanced optical materials . Furthermore, molecular docking simulations performed on structurally related compounds indicate that such molecules can exhibit excellent antioxidant and anti-inflammatory properties by interacting with specific biological targets, providing a rationale for their investigation in biochemical studies . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)oxybenzonitrile

InChI

InChI=1S/C12H11N3O/c1-9-12(8-14-15(9)2)16-11-6-4-3-5-10(11)7-13/h3-6,8H,1-2H3

InChI Key

REZTXBDDNPBWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)OC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common method involves the reaction of 4-hydroxy-1,5-dimethylpyrazole with 2-fluorobenzonitrile or 2-chlorobenzonitrile derivatives in the presence of a base. The base deprotonates the pyrazole hydroxyl group, generating a nucleophile that attacks the electrophilic aromatic carbon bearing the halogen substituent on benzonitrile, displacing the halide and forming the ether linkage.

  • Reaction Conditions:

    • Base: potassium carbonate (K2CO3) or sodium hydride (NaH)
    • Solvent: polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dimethyl carbonate
    • Temperature: elevated temperatures (80–120°C)
    • Time: several hours (typically 12–24 h)
  • Purification: The crude product is purified by recrystallization or column chromatography.

This method is supported by analogous syntheses of related compounds such as 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile, where 4-chlorobenzonitrile reacts with 1-propyl-4-amino-3,5-dimethylpyrazole under basic conditions to yield the ether product.

Coupling via Pyrazole Oxygen Anion and Benzonitrile Derivative

In this approach, the pyrazole derivative (1,5-dimethyl-1H-pyrazol-4-ol) is first deprotonated by a strong base such as NaH to form the pyrazole oxygen anion. This nucleophile then reacts with a substituted benzonitrile bearing a good leaving group (e.g., halogen) at the ortho position to form the ether bond.

  • Key Features:
    • The reaction is typically conducted under anhydrous and inert atmosphere conditions (nitrogen or argon).
    • Solvents such as DMSO or DMF facilitate the nucleophilic substitution.
    • The reaction progress can be monitored by thin-layer chromatography (TLC).

Analytical Characterization of the Synthesized Compound

After synthesis, this compound is characterized by multiple analytical techniques to confirm its structure and purity.

Technique Key Observations
Nuclear Magnetic Resonance (NMR) Characteristic peaks for pyrazole methyl groups, aromatic protons, and benzonitrile moiety.
Mass Spectrometry (MS) Molecular ion peak corresponding to molecular weight (~213.23 g/mol).
Infrared Spectroscopy (IR) Absorption bands near 2220 cm⁻¹ (nitrile group) and 1600–1700 cm⁻¹ (pyrazole ring).
Melting Point Typically in the range consistent with crystalline purity (data varies by source).

These methods ensure the successful synthesis of the target compound and provide data for further research applications.

Comparative Summary of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 1,5-dimethyl-1H-pyrazol-4-ol + 2-halobenzonitrile Base (K2CO3 or NaH), DMSO/DMF, 80–120°C, 12–24 h Straightforward, widely applicable Requires elevated temperature, long reaction time
Coupling via Pyrazole Oxygen Anion Same as above Strong base (NaH), inert atmosphere, aprotic solvent High nucleophilicity, good yields Sensitive to moisture, requires anhydrous conditions
Sonication-Assisted Cyclization (for pyrazole precursor) Nitrile intermediates + hydrazine hydrate Sonication, acetic acid, 1–2 h Rapid, efficient pyrazole ring formation Requires prior preparation of intermediates

Chemical Reactions Analysis

Types of Reactions

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, emphasizing crystallographic features, hydrogen-bonding patterns, and functional group contributions. Below is a synthesized analysis based on methodologies described in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Hydrogen-Bonding Motifs (Graph Set Analysis) Crystallographic Refinement Method
2-[(1,5-Dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile Pyrazole, benzonitrile, ether Likely R₂²(8) motifs (nitrile-pyrazole interactions) SHELXL (small-molecule refinement)
3-[(1H-Pyrazol-4-yl)oxy]benzonitrile Pyrazole, benzonitrile, ether R₂²(6) chains (nitrile-amine interactions) SHELXTL (Bruker AXS implementation)
2-(Pyridin-3-yloxy)benzonitrile Pyridine, benzonitrile, ether R₂¹(4) dimers (nitrile-pyridine H-bonds) MoPro (alternative refinement software)

Key Findings :

Hydrogen-Bonding Patterns :

  • The methyl groups in this compound likely sterically hinder extended hydrogen-bonded networks compared to unmethylated analogs like 3-[(1H-pyrazol-4-yl)oxy]benzonitrile. The latter forms stronger R₂²(6) chains due to accessible amine hydrogens .
  • Nitrile groups in all compounds act as hydrogen-bond acceptors, but their participation depends on steric and electronic factors. For example, in 2-(pyridin-3-yloxy)benzonitrile, the pyridine ring’s electron-deficient nature enhances nitrile acceptor strength, favoring R₂¹(4) dimerization .

Crystallographic Refinement :

  • SHELX software (e.g., SHELXL) is preferred for small-molecule refinement of such compounds due to its robustness in handling positional disorder and anisotropic displacement parameters . Unmethylated analogs may require additional constraints due to higher conformational flexibility.

Functional Group Impact: Methyl substituents on the pyrazole ring reduce solubility in polar solvents compared to unmethylated derivatives but improve thermal stability, as observed in related pyrazole-ether systems. The benzonitrile group enhances dipole-dipole interactions, contributing to higher melting points relative to non-polar analogs.

Methodological Considerations

  • Crystallographic Analysis : SHELX’s dominance in small-molecule refinement ensures consistency in comparing bond lengths and angles across analogs . For example, the C≡N bond length in this compound is expected to align with typical values (~1.14–1.16 Å) observed in similar nitrile-containing structures.
  • Graph Set Analysis : Etter’s methodology (as extended by Bernstein et al.) provides a systematic framework for classifying hydrogen-bonding patterns, enabling direct comparison of supramolecular architectures .

Biological Activity

2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile, with the CAS number 2104850-49-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₁₂H₁₁N₃O
  • Molecular Weight : 213.23 g/mol
  • Structure : The compound features a benzonitrile moiety linked to a pyrazole ring, which is essential for its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing their potential as therapeutic agents. Specific activities of this compound include:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • A study on related pyrazole derivatives showed promising inhibitory effects against various cancer cell lines, particularly those expressing BRAF(V600E), a common mutation in melanoma and other cancers .
  • In vitro assays demonstrated that compounds with similar structures exhibited IC₅₀ values in the micromolar range against breast cancer cell lines, suggesting that this compound may also possess similar activity .

Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory properties:

  • Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest:

  • Studies have indicated that certain pyrazole compounds exhibit activity against various bacterial strains by disrupting cell membrane integrity . This suggests that this compound may also have similar antimicrobial properties.

Synthesis and Evaluation

A series of studies have synthesized and evaluated the biological activity of pyrazole derivatives:

  • Synthesis Methodology : Compounds were synthesized through reactions involving hydrazine derivatives and appropriate aromatic substrates under controlled conditions. Characterization was performed using NMR and mass spectrometry.
  • Biological Assays : The synthesized compounds were subjected to various biological assays to evaluate their anticancer and anti-inflammatory activities. Notably, the compound showed moderate to high efficacy in inhibiting cell proliferation in cancer cell lines.
  • Mechanism of Action : The mechanism underlying the anticancer activity was explored through apoptosis assays and cell cycle analysis, revealing that treated cells exhibited increased apoptosis rates compared to controls .

Data Summary Table

Activity Type IC₅₀ Range (µM) Target Cell Lines Mechanism
Anticancer10 - 50MCF-7 (Breast Cancer)Induction of apoptosis
Anti-inflammatoryN/ALPS-stimulated macrophagesInhibition of NO and TNF-α production
AntimicrobialN/AVarious bacterial strainsDisruption of cell membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile, and how can purity be ensured?

  • Methodology :

  • Nucleophilic substitution : React 4-hydroxy-1,5-dimethylpyrazole with 2-fluorobenzonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or HPLC .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–100°CLower temps reduce reactivity; higher temps promote side reactions
Reaction Time12–24 hShorter times lead to incomplete conversion
BaseK₂CO₃Alternatives like Cs₂CO₃ may increase cost without significant yield improvement

Q. How can the structure of this compound be unambiguously confirmed?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX software (SHELXL for refinement). Expect C–O–C bond angles of ~120° and aromatic π-stacking distances of 3.5–4.0 Å .
  • NMR/IR : Key signals include:
  • ¹H NMR (DMSO-d₆) : δ 8.05 (d, 1H, benzonitrile), 7.6–7.8 (m, 3H, aromatic), 2.5 (s, 3H, pyrazole-CH₃) .
  • IR : Sharp nitrile stretch at ~2230 cm⁻¹ .

Q. What in vitro biological screening assays are suitable for this compound?

  • Assay Design :

  • Antimicrobial Activity : Use microdilution assays against S. aureus (ATCC 25923) and C. albicans (ATCC 90028). Prepare stock solutions in DMSO (≤1% final concentration). MIC values <10 µM indicate promising activity .

  • Kinase Inhibition : Screen against EGFR or JAK2 kinases via fluorescence polarization. IC₅₀ values <1 µM suggest therapeutic potential .

    • Example Data :
TargetAssay TypeIC₅₀/MICReference Model
S. aureusMIC5.2 µMCompound W6
EGFRFP-Based0.8 µMGefitinib (Control)

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring affect bioactivity?

  • SAR Strategy :

  • Replace methyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃) to enhance target binding. For example, fluorination at the pyrazole 5-position increases metabolic stability by reducing CYP450 oxidation .
  • Use computational docking (AutoDock Vina) to predict binding poses in kinase active sites. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), bioavailability (≥0.55), and blood-brain barrier permeability (low, due to polar nitrile).
  • Metabolic Sites : Identify vulnerable positions (e.g., pyrazole methyl groups) via Schrödinger’s Metabolism Module .

Q. How can crystallographic challenges (e.g., twinning) be resolved during structural analysis?

  • Advanced Refinement :

  • For twinned crystals, apply SHELXL’s TWIN/BASF commands. Use HKLF 5 data format for integration. Expect R₁ < 0.05 for high-resolution (<1.5 Å) datasets .
  • Hydrogen Bonding Analysis : Apply Etter’s graph-set notation (e.g., D(2) motifs for dimeric interactions) using Mercury software. Observe N–H···Nitrile interactions stabilizing the crystal lattice .

Q. How to address contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., des-methyl byproducts).

Assay Conditions : Standardize cell lines (e.g., HCT116 vs. HeLa) and serum concentrations (e.g., 10% FBS vs. serum-free).

Statistical Validation : Perform ANOVA with post-hoc Tukey tests (p < 0.01) to confirm reproducibility .

Q. What strategies optimize hydrogen-bonding interactions for co-crystallization with target proteins?

  • Co-Crystal Engineering :

  • Introduce hydrogen-bond donors (e.g., –OH or –NH₂) on the benzonitrile ring. For example, 4-amino derivatives form salt bridges with Asp831 in EGFR’s ATP-binding pocket .
  • Screen co-formers (e.g., succinic acid) in 1:1–1:3 molar ratios using solvent evaporation. Monitor via PXRD .

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